molecular formula C12H10O B13418985 1-Acenaphthenol-d3

1-Acenaphthenol-d3

Cat. No.: B13418985
M. Wt: 173.22 g/mol
InChI Key: MXUCIEHYJYRTLT-XGWWUZNLSA-N
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Description

1-Acenaphthenol-d3 is a deuterated derivative of 1-Acenaphthenol, a polycyclic aromatic hydrocarbon. The compound is characterized by the replacement of three hydrogen atoms with deuterium, making it useful in various scientific research applications, particularly in the field of spectroscopy and analytical chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Acenaphthenol-d3 can be synthesized through the deuteration of 1-Acenaphthenol. The process typically involves the use of deuterium gas or deuterated solvents under specific reaction conditions to achieve the desired isotopic substitution.

Industrial Production Methods: Industrial production of this compound involves large-scale deuteration processes, often utilizing specialized equipment to handle deuterium gas safely. The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-Acenaphthenol-d3 undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Alkyl halides are typical reagents in substitution reactions.

Major Products:

    Oxidation: Produces ketones or quinones.

    Reduction: Yields the hydrocarbon form.

    Substitution: Forms alkylated derivatives.

Scientific Research Applications

1-Acenaphthenol-d3 is widely used in scientific research due to its unique properties:

Mechanism of Action

The mechanism of action of 1-Acenaphthenol-d3 involves its interaction with various molecular targets. In substitution reactions, it acts as a nucleophile, forming linkages with alkyl halides. The deuterium atoms in the compound provide unique spectroscopic signatures, making it valuable in tracing and analytical studies .

Comparison with Similar Compounds

1-Acenaphthenol-d3 is compared with other polycyclic aromatic hydrocarbons and their derivatives:

Properties

Molecular Formula

C12H10O

Molecular Weight

173.22 g/mol

IUPAC Name

1,2,2-trideuterioacenaphthylen-1-ol

InChI

InChI=1S/C12H10O/c13-11-7-9-5-1-3-8-4-2-6-10(11)12(8)9/h1-6,11,13H,7H2/i7D2,11D

InChI Key

MXUCIEHYJYRTLT-XGWWUZNLSA-N

Isomeric SMILES

[2H]C1(C2=CC=CC3=C2C(=CC=C3)C1([2H])O)[2H]

Canonical SMILES

C1C(C2=CC=CC3=C2C1=CC=C3)O

Origin of Product

United States

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